Losartan 3-[(nitrooxy)methyl]benzoate, commonly referred to as losartan, is an angiotensin II type 1 (AT1) receptor antagonist used primarily in the treatment of hypertension and other cardiovascular conditions. It has been the subject of extensive research due to its therapeutic potential and the underlying mechanisms by which it exerts its effects. This comprehensive analysis will delve into the mechanism of action of losartan and its applications across various fields, drawing on data from multiple research studies.
Losartan functions by selectively blocking the AT1 receptor, which is responsible for the effects of angiotensin II (Ang II), a potent vasoconstrictor involved in blood pressure regulation and fluid-electrolyte balance. By inhibiting this receptor, losartan prevents Ang II from exerting its effects, leading to vasodilation, reduced aldosterone release, and ultimately, a decrease in blood pressure359. Studies have shown that losartan does not have significant affinity for the AT2 receptor, which is involved in different physiological processes3. Additionally, losartan's interaction with the angiotensin I-converting enzyme (ACE) has been explored, revealing insights into its effects on hypertension through quantum biochemistry calculations5.
Losartan has been widely studied for its cardiovascular benefits. It has been shown to improve endothelial function in patients with non-insulin-dependent diabetes mellitus (NIDDM) by enhancing endothelium-dependent dilation of resistance vessels1. Furthermore, losartan has demonstrated antiatherogenic actions by inhibiting low-density lipoprotein (LDL) lipid peroxidation and reducing atherosclerotic lesion area in animal models2. In cases of heart failure, losartan has been found to prevent cardiovascular hypertrophy and remodeling, which are mediated by the activation of the renin-angiotensin system3.
In the context of acute lung injury (ALI), losartan has been found to attenuate lung injury induced by seawater inhalation in rats. It does so by modulating the JAK2/STATs pathway and reducing apoptosis, suggesting a potential therapeutic role in treating ALI8.
Losartan's effects on the vascular system have been explored, with findings indicating that it reduces the constrictor response to phenylephrine in aortic rings from spontaneously hypertensive rats. This effect is mediated by nitric oxide and involves angiotensin II type 2 receptors6. Additionally, losartan has been shown to possess antithrombotic activity in an experimental model of venous thrombosis, which is dependent on nitric oxide and may involve the inhibition of platelet adhesion10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: